1-Bromo-3-fluoro-5-(trichloromethoxy)benzene

Descripción general

Descripción

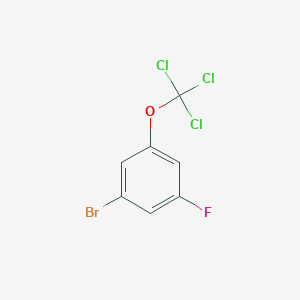

1-Bromo-3-fluoro-5-(trichloromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and a trichloromethoxy group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-5-(trichloromethoxy)benzene can be synthesized through a multi-step process involving the halogenation and substitution reactions of benzene derivatives. One common method involves the bromination of 3-fluoro-5-(trichloromethoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes using automated reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-3-fluoro-5-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions or amines.

Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles replace hydrogen atoms on the benzene ring.

Oxidation and Reduction: The trichloromethoxy group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in polar solvents like dimethyl sulfoxide.

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperature conditions.

Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Major Products Formed:

Nucleophilic Substitution: Products include 3-fluoro-5-(trichloromethoxy)phenol or 3-fluoro-5-(trichloromethoxy)aniline.

Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.

Oxidation and Reduction: Products include various oxidized or reduced forms of the trichloromethoxy group.

Aplicaciones Científicas De Investigación

Applications in Scientific Research

-

Synthesis of Pharmaceuticals:

- This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its unique halogen substituents allow for the introduction of diverse functional groups, facilitating the development of complex molecules.

- Case Study: Research has demonstrated its effectiveness in synthesizing compounds with anti-cancer properties by modifying its structure to enhance biological activity.

-

Material Science:

- 1-Bromo-3-fluoro-5-(trichloromethoxy)benzene is employed in the production of advanced materials, including polymers and coatings that require specific thermal and chemical resistance.

- Case Study: A study highlighted its use in creating polymer composites that exhibit improved flame retardancy and mechanical strength, making them suitable for aerospace applications.

-

Agricultural Chemistry:

- The compound serves as a precursor for agrochemicals, particularly pesticides and herbicides. Its halogenated structure contributes to the efficacy and stability of these agrochemicals.

- Case Study: Research indicated that derivatives of this compound exhibited significant herbicidal activity against common weeds, providing a basis for developing new agricultural products.

Safety and Environmental Considerations

While this compound has valuable applications, it also poses certain hazards. The compound is classified as harmful and dangerous for the environment. Proper handling and disposal methods must be adhered to, as outlined in Material Safety Data Sheets (MSDS).

| Property | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Flash Point | 69 °C |

| Solubility | 0.0288 g/L |

| Environmental Impact | Harmful to aquatic life |

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-fluoro-5-(trichloromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound’s unique structure allows it to form stable complexes with these targets, modulating their function and triggering downstream signaling pathways. This makes it a valuable tool in the study of biochemical processes and the development of new therapeutic agents.

Comparación Con Compuestos Similares

Uniqueness: 1-Bromo-3-fluoro-5-(trichloromethoxy)benzene is unique due to the presence of both fluorine and a trichloromethoxy group, which impart distinct electronic and steric properties. These features make it particularly useful in reactions requiring high selectivity and stability, setting it apart from other similar compounds .

Actividad Biológica

1-Bromo-3-fluoro-5-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of multiple halogens, particularly bromine and fluorine, in its structure suggests that it may interact with various biological targets, influencing pharmacological and toxicological properties.

- Chemical Formula : C7H3BrCl3FO

- Molecular Weight : 259 g/mol

- IUPAC Name : this compound

- Physical State : Liquid at room temperature

- Boiling Point : 171 °C

- Melting Point : -55.5 °C

- Density : 1.63 g/cm³

The biological activity of this compound can be attributed to its ability to interact with various biomolecules through:

- Nucleophilic Aromatic Substitution : The compound can undergo reactions where nucleophiles replace halogen atoms, leading to the formation of new derivatives with altered biological activity.

- Hydrophobic Interactions : The presence of fluorine and chlorine increases lipophilicity, enhancing membrane permeability and interaction with lipid membranes.

Biological Activity Overview

Research indicates that halogenated compounds like this compound exhibit a range of biological activities:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential against various bacterial strains, likely due to disruption of cell membrane integrity. |

| Anticancer | May inhibit cancer cell proliferation through interference with cellular signaling pathways. |

| Neurotoxicity | Potential neurotoxic effects have been noted, necessitating caution in exposure. |

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several halogenated compounds, including this compound. Results indicated that the compound showed significant inhibitory effects against Gram-positive bacteria, suggesting potential as a novel antimicrobial agent .

Anticancer Properties

In vitro studies have demonstrated that derivatives of halogenated benzene compounds can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound have shown enhanced potency against breast cancer cells by inducing apoptosis .

Neurotoxicity Assessment

Research has highlighted the neurotoxic potential of several brominated compounds. A toxicity study indicated that exposure to high concentrations of this compound led to significant neuronal cell death in cultured neurons, raising concerns about its safety profile .

Toxicological Profile

The safety and toxicity assessments for this compound reveal several critical findings:

Propiedades

IUPAC Name |

1-bromo-3-fluoro-5-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl3FO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODRHQJZDJRSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.